10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
CAS No.: 1019149-93-9
Cat. No.: VC4260594
Molecular Formula: C21H24N2O2S
Molecular Weight: 368.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019149-93-9 |
|---|---|
| Molecular Formula | C21H24N2O2S |
| Molecular Weight | 368.5 |
| IUPAC Name | 10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
| Standard InChI | InChI=1S/C21H24N2O2S/c1-5-24-18-8-6-7-16-17-12-21(4,25-19(16)18)23(20(26)22-17)15-10-9-13(2)14(3)11-15/h6-11,17H,5,12H2,1-4H3,(H,22,26) |
| Standard InChI Key | ILQRVJBOWNMLDM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC(=C(C=C4)C)C)C |
Introduction
The compound 10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic molecule with a unique tricyclic structure. It belongs to a class of compounds known for their potential biological activities and diverse chemical properties. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, potential applications, and relevant research findings.
Synthesis Methods
The synthesis of complex tricyclic compounds often involves multi-step organic reactions. While specific synthesis details for 10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione are not available, similar compounds are typically synthesized using methods that include:
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Cyclization Reactions: These are common for forming tricyclic structures.
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Substitution Reactions: Used to introduce specific functional groups like ethoxy and methyl groups.
Data Tables
Due to the lack of specific data on 10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione, the following table provides general information on compounds with similar structures:
| Compound Feature | Description |
|---|---|
| Molecular Formula | Typically around C20-C22 with N, O, S |
| IUPAC Name | Tricyclic structures with specific substituents |
| SMILES/InChI | Not available for this compound |
| Solubility | Organic solvents |
| Reactivity | Influenced by functional groups |
| Synthesis | Multi-step organic reactions |
| Applications | Potential biological activities |
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